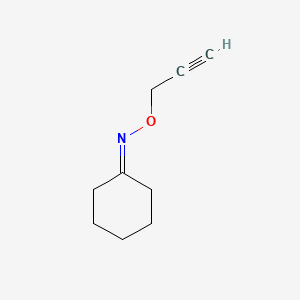

Cyclohexanone O-prop-2-ynyl-oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexanone O-prop-2-ynyl-oxime is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a cyclic amine with an alkyne functional group, making it a versatile compound for various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone O-prop-2-ynyl-oxime typically involves the reaction of cyclohexanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the imine bond. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclohexanone O-prop-2-ynyl-oxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Oximes and nitriles.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Cyclohexanone O-prop-2-ynyl-oxime has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Cyclohexanone O-prop-2-ynyl-oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-prop-2-ynylsulfonium salts: These compounds share the alkyne functional group and exhibit similar reactivity.

N-substituted pyrrole-2-carboxaldehydes: These compounds also contain nitrogen and exhibit similar chemical behavior.

Uniqueness

Cyclohexanone O-prop-2-ynyl-oxime is unique due to its cyclic structure combined with the alkyne functional group, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Activité Biologique

Cyclohexanone O-prop-2-ynyl-oxime, a compound derived from cyclohexanone, has garnered attention in scientific research due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and toxicology. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclic structure with an alkyne functional group, which is significant for its reactivity and interaction with biological targets. The compound can undergo various chemical transformations, including oxidation to produce oximes and nitriles, and reduction to yield amines.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group is capable of forming covalent bonds with nucleophilic sites on proteins, which can modulate their activity and influence various biochemical pathways.

1. Toxicological Studies

Toxicity studies have highlighted several adverse effects associated with this compound. In animal models, significant findings include:

- Olfactory Epithelial Degeneration : Observed in all exposed groups during toxicity assessments.

- Mutagenicity : The compound was found to be mutagenic in Salmonella typhimurium strain TA1535 when tested with S9 activation .

- Organ Weights : Increases in relative spleen and liver weights were noted at higher exposure levels (5,000 ppm and above). Notably, centrilobular cell hypertrophy was observed in the liver of treated animals .

| Exposure Level (ppm) | Spleen Weight Increase | Liver Weight Increase | Observed Effects |

|---|---|---|---|

| 2,500 | Significant | Significant | No deaths |

| 5,000 | Significant | Significant | Mild effects |

| 10,000 | Significant | Significant | Deaths occurred |

2. Biochemical Effects

Research indicates that this compound can induce increased liver microsomal activity in rats . This suggests potential implications for drug metabolism and interactions within the liver.

Case Study 1: Mutagenicity Testing

In a series of mutagenicity tests involving Salmonella strains, this compound demonstrated varying results based on the presence of metabolic activation (S9). It was mutagenic under specific conditions but negative in other strains without S9 activation. This highlights the importance of metabolic context when assessing chemical safety .

Case Study 2: Long-term Toxicity Assessment

A long-term study involving B6C3F1 mice administered this compound revealed that exposure over 13 weeks led to significant increases in organ weights and histopathological changes. Notably, hematopoietic cell proliferation was observed in the spleen at higher doses . These findings underscore the potential risks associated with prolonged exposure to this compound.

Propriétés

IUPAC Name |

N-prop-2-ynoxycyclohexanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-8-11-10-9-6-4-3-5-7-9/h1H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYHRKAYTBPEOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCON=C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391220 |

Source

|

| Record name | N-prop-2-ynoxycyclohexanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174004-17-2 |

Source

|

| Record name | N-prop-2-ynoxycyclohexanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.